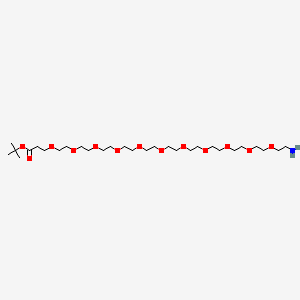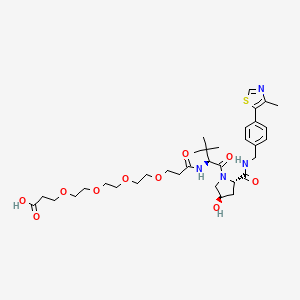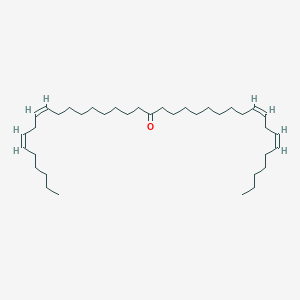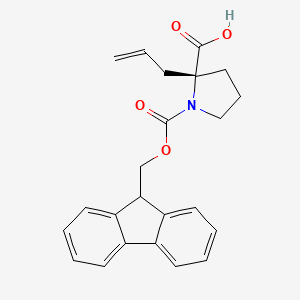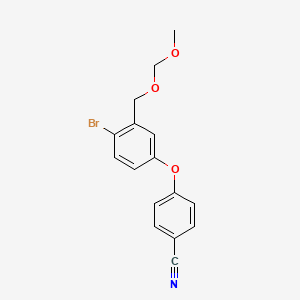
3,6-bis(trifluoromethyl)-9H-carbazole
Descripción general
Descripción
3,6-bis(trifluoromethyl)-9H-carbazole is a useful research compound. Its molecular formula is C14H7F6N and its molecular weight is 303.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-bis(trifluoromethyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-bis(trifluoromethyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
- Carbazole derivatives, including 3,6-bis(trifluoromethyl)-9H-carbazole analogs, demonstrate significant photophysical properties like aggregation-induced emission, making them suitable for applications in optoelectronics and fluorescence-based technologies (Hu et al., 2018).
Application in OLEDs and Electronic Devices
- Fluorinated carbazole derivatives show improved solubility and performance in organic light-emitting diodes (OLEDs), suggesting the utility of 3,6-bis(trifluoromethyl)-9H-carbazole in these applications (Ge et al., 2008).
Aggregation-Induced Phosphorescent Emission
- Certain carbazole compounds, related to 3,6-bis(trifluoromethyl)-9H-carbazole, exhibit aggregation-induced phosphorescent emission (AIPE), making them potential candidates for applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).
Optoelectronic Properties
- Novel carbazole derivatives possess unique optoelectronic properties, such as high thermal stability and fluorescence, which are applicable in electronic devices and OLEDs (Gao Xi-cun, 2010).
Chemical Transformations for Material Synthesis
- Carbazoles, including 3,6-bis(trifluoromethyl)-9H-carbazole, can undergo chemical transformations like diiodination, leading to the creation of materials for sol-gel polymerization (Maegawa et al., 2006).
Application in Two-Photon Fluorescence Imaging
- Carbazole dicationic salts, closely related to 3,6-bis(trifluoromethyl)-9H-carbazole, have been utilized for two-photon fluorescence imaging, particularly in live plant cells, due to their enhanced fluorescence intensity and action cross-sections (Zhang et al., 2010).
Propiedades
IUPAC Name |
3,6-bis(trifluoromethyl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-11-9(5-7)10-6-8(14(18,19)20)2-4-12(10)21-11/h1-6,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTSKOMBIKXMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-bis(trifluoromethyl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





